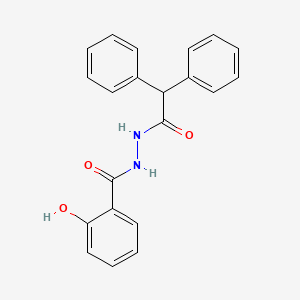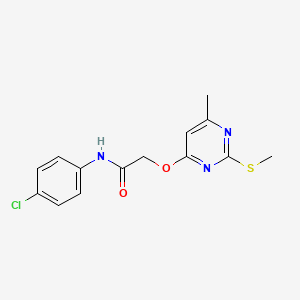
N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a cyclopentyl group and two methoxy groups attached to the benzylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE typically involves the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminum hydride (LiAlH4). This reduction process yields 3,5-dimethoxybenzylamine, which can then be further reacted with cyclopentylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of appropriate solvents and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxybenzylamine: A precursor in the synthesis of N-CYCLOPENTYL-N-(3,5-DIMETHOXYBENZYL)AMINE.
Cyclopentylamine: Another precursor used in the synthesis process.
4-Methoxybenzylamine: A structurally similar compound with one methoxy group.
Uniqueness
This compound is unique due to the presence of both cyclopentyl and 3,5-dimethoxybenzyl groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-11(8-14(9-13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUALUIYHEPHNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE](/img/structure/B5812586.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)

![1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B5812627.png)


![5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde](/img/structure/B5812650.png)
![2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5812654.png)
![2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5812658.png)

